Dodecaethylene Glycol Monomethyl Ether
Overview
Description
Dodecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C25H52O13. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of twelve ethylene glycol units and a terminal methoxy group. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Biochemical Pathways
This suggests that DGME may interact with a variety of biochemical pathways, potentially affecting cellular function and signaling .
Result of Action
It is known that dgme can be used to prepare certain derivatives, suggesting that it may have significant effects at the molecular level .
Action Environment
It is known that dgme should be stored under inert gas and should avoid air and heat . This suggests that environmental conditions may significantly impact the stability and efficacy of DGME.
Biochemical Analysis
Biochemical Properties
Dodecaethylene Glycol Monomethyl Ether plays a significant role in various biochemical reactions. It is often used as a solubilizing agent due to its ability to interact with both hydrophilic and hydrophobic molecules. This compound interacts with enzymes, proteins, and other biomolecules primarily through hydrogen bonding and van der Waals forces. For instance, it can form complexes with proteins, altering their conformation and activity. Additionally, this compound can act as a stabilizer for enzymes, enhancing their catalytic efficiency and stability in aqueous solutions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the permeability of cell membranes, facilitating the uptake of other molecules. This compound has been shown to affect the expression of genes involved in stress response and metabolic pathways, thereby altering cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, it can inhibit certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term exposure to this compound has been observed to cause gradual changes in cellular function, including alterations in cell growth and viability. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the bioavailability of co-administered drugs. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers adverse reactions. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecaethylene glycol monomethyl ether can be synthesized through a multi-step reaction process. One common method involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with methanol in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dodecaethylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dodecaethylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: In biological research, it serves as a surfactant and emulsifier in the preparation of biological samples.
Medicine: This compound is utilized in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: It finds applications in the production of cosmetics, personal care products, and as a component in industrial cleaning agents
Comparison with Similar Compounds
- Triethylene glycol monomethyl ether
- Diethylene glycol monomethyl ether
- Polyethylene glycol monomethyl ether
Comparison: Dodecaethylene glycol monomethyl ether is unique due to its longer ethylene glycol chain, which imparts distinct physicochemical properties. Compared to shorter-chain analogs, it offers enhanced solubility, lower volatility, and improved stability in various applications. These properties make it particularly suitable for use in drug delivery systems and industrial applications where stability and solubility are critical .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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